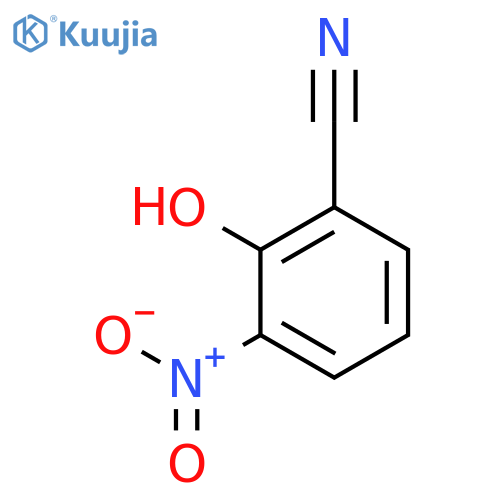Cas no 28177-79-9 (2-hydroxy-3-nitro-benzonitrile)
2-ヒドロキシ-3-ニトロベンゾニトリルは、ベンゼン環にヒドロキシル基(-OH)、ニトロ基(-NO2)、およびシアノ基(-CN)が置換した芳香族化合物です。分子式はC7H4N2O3で、黄色から淡褐色の結晶性固体として知られています。この化合物は有機合成中間体として重要で、特に医薬品や農薬の製造において有用な前駆体となります。反応性の高いヒドロキシル基とニトロ基を有するため、求核置換反応や還元反応など、多様な化学変換が可能です。また、シアノ基の存在により、さらなる官能基導入の余地もあり、合成化学における応用範囲が広いことが特徴です。

28177-79-9 structure
商品名:2-hydroxy-3-nitro-benzonitrile
2-hydroxy-3-nitro-benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile,2-hydroxy-3-nitro-
- 2-HYDROXY-3-NITRO-BENZONITRILE
- 2-HYDROXY-3-NITROBENZONITRILE
- 2-hydroxy-3-nitrobenzenecarbonitrile
- 2-Hydroxy-3-nitro-benzonitril
- 2-nitro-6cyanophenol
- 2-nitro-6-cyanophenol
- 3-Nitro-salicylsaeurenitril
- 6-Nitro-2-cyan-phenol
- AG-E-90270
- CTK4G0976
- SBB046679
- SureCN1344484
- 3-Nitro-2-hydroxybenzonitrile
- SY109264
- AKOS005169401
- FT-0691705
- SCHEMBL1344484
- 28177-79-9
- Benzonitrile, 2-?hydroxy-?3-?nitro-
- AKOS015922432
- 6-cyano-2-nitrophenol
- GS-6069
- ZUOCMGGILLTISV-UHFFFAOYSA-N
- DTXSID70499462
- AMY28360
- I11278
- EN300-88382
- CS-0102183
- MFCD00234257
- STL414779
- DA-26139
- 2-hydroxy-3-nitro-benzonitrile
-
- MDL: MFCD00234257
- インチ: InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H
- InChIKey: ZUOCMGGILLTISV-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N
計算された属性
- せいみつぶんしりょう: 164.02222
- どういたいしつりょう: 164.02219199g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 89.8Ų
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 265.1±30.0 ºC (760 Torr),
- フラッシュポイント: 114.1±24.6 ºC,
- ようかいど: 微溶性(1.1 g/l)(25ºC)、
- PSA: 87.16
- じょうきあつ: No data available
2-hydroxy-3-nitro-benzonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
2-hydroxy-3-nitro-benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-10g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 10g |
¥3437 | 2023-04-14 | |
| abcr | AB460429-250mg |
2-Hydroxy-3-nitrobenzonitrile, 95%; . |
28177-79-9 | 95% | 250mg |
€86.40 | 2024-08-03 | |
| abcr | AB460429-1g |
2-Hydroxy-3-nitrobenzonitrile, 95%; . |
28177-79-9 | 95% | 1g |
€116.20 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0775-5G |
2-hydroxy-3-nitro-benzonitrile |
28177-79-9 | 95% | 5g |
¥ 1,933.00 | 2023-04-13 | |
| Ambeed | A690455-250mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 250mg |
$15.0 | 2025-02-25 | |
| Apollo Scientific | OR940693-1g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 1g |
£44.00 | 2025-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-100mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 100mg |
¥148 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-250mg |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 250mg |
¥250 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-1g |
2-Hydroxy-3-nitrobenzonitrile |
28177-79-9 | 97% | 1g |
¥574 | 2023-04-14 | |
| Enamine | EN300-88382-0.5g |
2-hydroxy-3-nitrobenzonitrile |
28177-79-9 | 98% | 0.5g |
$188.0 | 2023-09-01 |
2-hydroxy-3-nitro-benzonitrile 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
28177-79-9 (2-hydroxy-3-nitro-benzonitrile) 関連製品
- 233585-04-1(2,6-Dihydroxy-3-nitrobenzonitrile)
- 3272-08-0(4-Hydroxy-3-nitrobenzonitrile)
- 39835-09-1(2-Hydroxy-5-nitrobenzonitrile)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:28177-79-9)2-hydroxy-3-nitro-benzonitrile

清らかである:99%
はかる:5.0g
価格 ($):242.0